molecular formula C24H26N6O3 B12419246 Aurora A inhibitor 2

Aurora A inhibitor 2

Cat. No.: B12419246
M. Wt: 446.5 g/mol
InChI Key: WKBADCPZJIWSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aurora A inhibitor 2 is a small molecule compound designed to selectively inhibit Aurora kinase A, a serine/threonine kinase crucial for cell division and mitosis. Aurora kinase A is often overexpressed in various cancers, making it a significant target for cancer therapy . The inhibition of Aurora kinase A can disrupt mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: Aurora A inhibitor 2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .

Scientific Research Applications

Aurora A inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

Aurora A inhibitor 2 exerts its effects by binding to the active site of Aurora kinase A, preventing its phosphorylation and activation. This inhibition disrupts the kinase’s ability to regulate mitosis, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include:

Biological Activity

Aurora A kinase (AURKA) is a serine/threonine kinase that plays a crucial role in regulating mitosis and is often overexpressed in various cancers, making it a significant target for cancer therapy. Aurora A inhibitor 2, also known as Alisertib (MLN8237), is a selective small-molecule inhibitor of AURKA, designed to disrupt its activity and subsequently inhibit tumor growth. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and implications for cancer treatment.

Aurora A kinase is involved in several critical processes during cell division, including spindle assembly and chromosome segregation. Inhibition of AURKA leads to:

  • Mitotic Arrest: Alisertib induces abnormal mitotic spindle formation and results in the accumulation of cells at the G2/M phase of the cell cycle. This disruption can lead to apoptosis in cancer cells.
  • Degradation of Oncogenic Proteins: Alisertib inhibits the interaction between AURKA and N-myc, a protein associated with aggressive forms of neuroendocrine prostate cancer. This inhibition reduces N-myc signaling, which is crucial for tumor growth .
  • Induction of Apoptosis: Studies have shown that treatment with Alisertib can lead to increased apoptosis rates in various cancer cell lines, including those from lung and prostate cancers .

Clinical Efficacy

Alisertib has been evaluated in several clinical trials for various malignancies. Here are some key findings:

Table 1: Summary of Clinical Trials Involving Alisertib

Study TypeCancer TypeDosageKey Findings
Phase II TrialNon-Hodgkin Lymphoma50 mg BID for 7 days every 21 daysInduced significant mitotic arrest; correlated with tumor response .
Phase II TrialNeuroendocrine Prostate Cancer50 mg BID for 7 days every 21 daysShowed promise in patients with N-myc overactivity; some achieved significant clinical benefit .
Phase I TrialSolid TumorsVariesDemonstrated safety and pharmacodynamics; increased mitotic indices observed .

Case Studies

  • Non-Hodgkin Lymphoma: In a phase II study, patients with relapsed aggressive non-Hodgkin lymphoma treated with Alisertib showed abnormal mitotic spindle formation and decreased tumor-cell proliferation. The study highlighted the correlation between AURKA overexpression and poor prognosis in lymphoma patients .
  • Neuroendocrine Prostate Cancer: Another study focused on advanced neuroendocrine prostate cancer where patients exhibited significant responses to Alisertib treatment despite not meeting the primary endpoint of progression-free survival. Notably, some patients had complete resolution of liver metastases .

Research Findings

Research indicates that Alisertib's selectivity towards AURKA minimizes off-target effects, making it a promising candidate for targeted cancer therapy. The following findings summarize its biological activity:

  • In Vitro Studies: Alisertib has shown antiproliferative effects across various cancer cell lines, including lung, ovarian, and lymphoma cells. It effectively disrupts cell viability and induces apoptosis at low nanomolar concentrations (IC50 ~1.2 nM against AURKA) .
  • In Vivo Efficacy: Preclinical models demonstrate that Alisertib significantly suppresses tumor growth in xenograft models without substantial toxicity to normal tissues .

Properties

Molecular Formula

C24H26N6O3

Molecular Weight

446.5 g/mol

IUPAC Name

N-[6-[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-6-yl]-1H-benzimidazol-2-yl]propanamide

InChI

InChI=1S/C24H26N6O3/c1-2-22(31)28-24-26-20-6-4-17(14-21(20)27-24)16-3-5-19-18(13-16)23(32)30(15-25-19)8-7-29-9-11-33-12-10-29/h3-6,13-15H,2,7-12H2,1H3,(H2,26,27,28,31)

InChI Key

WKBADCPZJIWSRC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=CN(C4=O)CCN5CCOCC5

Origin of Product

United States

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